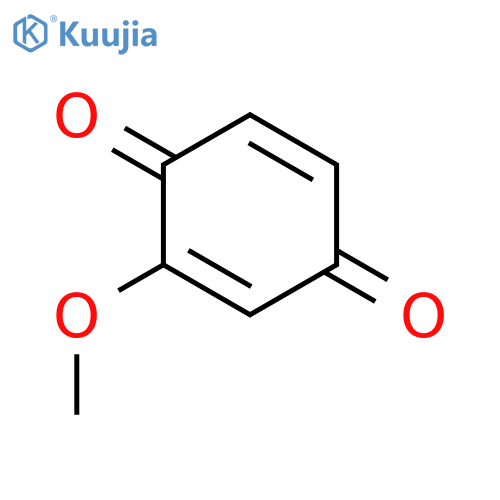Cas no 2880-58-2 (Methoxybenzoquinone)

Methoxybenzoquinone structure
商品名:Methoxybenzoquinone
Methoxybenzoquinone 化学的及び物理的性質
名前と識別子
-
- 2-Methoxycyclohexa-2,5-diene-1,4-dione
- Methoxybenzoquinone
- 2,5-Cyclohexadiene-1,4-dione,2-methoxy-
- 2-methoxy-2,5-Cyclohexadiene-1,4-dione
- 2-methoxy-p-benzoquinone
- Methoxy-p-benzoquinone
- p-Benzoquinone,methoxy
- 4JG695W2CX
- AMY42111
- NSC-508876
- NSC 508876
- MCW
- 2-Methoxy-1,4-benzoquinone
- AKOS015851615
- METHYL 4-(((6-CHLORO-5-NITROPYRIMIDIN-4-YL)AMINO)METHYL)BENZOATE
- 2,5-Cyclohexadiene-1,4-dione, 2-methoxy-
- 2-methoxybenzoquinone
- 2 -methoxy-p-benzoquinone
- A856292
- methoxy-1,4-benzoquinone
- CHEBI:173575
- CCRIS 7149
- D91432
- p-Benzoquinone, methoxy
- MFCD00144755
- 2-Methoxy-[1,4]benzoquinone
- CHEMBL430845
- AS-64806
- 2-methoxyquinone
- BDBM50130360
- ghl.PD_Mitscher_leg0.149
- NCIOpen2_003694
- 2880-58-2
- FT-0693820
- SCHEMBL49620
- DTXSID00182991
- Q27463090
- M1045
- NSC508876
- PD138963
- 2-methoxybenzo-1,4-quinone
- DB-067997
-
- MDL: MFCD00144755
- インチ: InChI=1S/C7H6O3/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3
- InChIKey: ZJKWJHONFFKJHG-UHFFFAOYSA-N
- ほほえんだ: COC1=CC(=O)C=CC1=O
計算された属性
- せいみつぶんしりょう: 138.03200
- どういたいしつりょう: 138.032
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 235
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 43.4A^2
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.22
- ゆうかいてん: 145.0 to 149.0 deg-C
- ふってん: 246.7 °C at 760 mmHg
- フラッシュポイント: 105.9 °C
- 屈折率: 1.513
- PSA: 43.37000
- LogP: 0.22470
- ようかいせい: 使用できません
- じょうきあつ: 0.0±0.5 mmHg at 25°C
- かんど: 空気感受性、光感受性
Methoxybenzoquinone セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分間丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 1086医療アドバイス/看護を求める
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36
- リスク用語:R36/37/38
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Methoxybenzoquinone 税関データ
- 税関コード:2914690090
- 税関データ:
中国税関コード:
2914690090概要:
2914690090その他のキノン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
要約:
2914690090その他のキノン。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
Methoxybenzoquinone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M1045-1g |
Methoxybenzoquinone |
2880-58-2 | 99.0%(GC) | 1g |
¥970.0 | 2022-06-10 | |
| Chemenu | CM203208-250mg |
2-Methoxycyclohexa-2,5-diene-1,4-dione |
2880-58-2 | 95% | 250mg |
$*** | 2023-03-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M1045-5g |
Methoxybenzoquinone |
2880-58-2 | 99.0%(GC) | 5g |
¥3290.0 | 2023-09-02 | |
| Fluorochem | 229015-5g |
2-Methoxycyclohexa-2,5-diene-1,4-dione |
2880-58-2 | 95% | 5g |
£254.00 | 2022-02-28 | |
| Ambeed | A915198-250mg |
2-Methoxycyclohexa-2,5-diene-1,4-dione |
2880-58-2 | 98% | 250mg |
$32.0 | 2025-02-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023786-1g |
Methoxybenzoquinone |
2880-58-2 | ≥99%(GC) | 1g |
¥670 | 2024-05-24 | |
| eNovation Chemicals LLC | D500726-1g |
2-Methoxycyclohexa-2,5-diene-1,4-dione |
2880-58-2 | 97% | 1g |
$160 | 2024-05-24 | |
| eNovation Chemicals LLC | D500726-5g |
2-Methoxycyclohexa-2,5-diene-1,4-dione |
2880-58-2 | 97% | 5g |
$292 | 2024-05-24 | |
| Chemenu | CM203208-10g |
2-Methoxycyclohexa-2,5-diene-1,4-dione |
2880-58-2 | 95% | 10g |
$*** | 2023-03-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M140181-5g |
Methoxybenzoquinone |
2880-58-2 | >99.0%(GC) | 5g |
¥3192.90 | 2023-09-02 |
Methoxybenzoquinone 関連文献
-
Zachary Deller,Lathe A. Jones,Subashani Maniam Green Chem. 2021 23 4955
-
Youngeun Jung,Ikyon Kim Org. Biomol. Chem. 2016 14 10454
-
Narayan Ch. Jana,Subrat Sethi,Ratnakar Saha,Bidraha Bagh Green Chem. 2022 24 2542
-
Chellamuthu Balraj,Angupillai Satheshkumar,Karuppasamy Ganesh,Kuppanagounder P. Elango RSC Adv. 2012 2 12384
-
Katharina Hupperich,Xenia A. M. Mutke,Mohammad Sajjad Abdighahroudi,Mischa Jütte,Torsten C. Schmidt,Holger V. Lutze Environ. Sci.: Water Res. Technol. 2020 6 2597
2880-58-2 (Methoxybenzoquinone) 関連製品
- 3117-03-1(2,5-Dimethoxycyclohexa-2,5-diene-1,4-dione)
- 530-55-2(2,6-Dimethoxy-1,4-benzoquinone)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2880-58-2)Methoxybenzoquinone

清らかである:99%/99%/99%
はかる:5.0g/10.0g/25.0g
価格 ($):174.0/348.0/833.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:2880-58-2)2-Methoxycyclohexa-2,5-diene-1,4-dione

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ